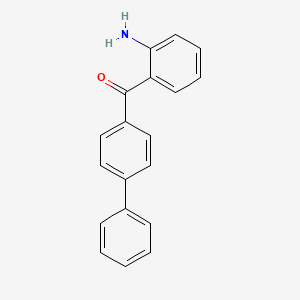

2-(4-Phenylbenzoyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-(4-phenylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO/c20-18-9-5-4-8-17(18)19(21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHRUVAAZLDMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(4-Phenylbenzoyl)aniline and its Derivatives

The synthesis of this compound, a derivative of 2-aminobenzophenone (B122507), can be achieved through several established chemical routes. These pathways range from classical acylation reactions to more complex multi-step preparations and modern catalytic approaches.

Acylation Reactions Involving Anilines (e.g., Friedel-Crafts, Schotten-Baumann Analogues)

Acylation reactions are a cornerstone for the synthesis of 2-aminobenzophenone frameworks. The Friedel-Crafts reaction, a classic method for C-C bond formation, is a key approach. asianpubs.org However, the direct Friedel-Crafts acylation of anilines can be challenging due to the Lewis basicity of the amino group, which can form a Lewis acid-base adduct with the catalyst, deactivating it. researchgate.net To circumvent this, the amino group is often protected prior to acylation. asianpubs.orgresearchgate.net

A common strategy involves the N-protection of an aniline (B41778) derivative, followed by Friedel-Crafts benzoylation, and subsequent deprotection to yield the desired 2-aminobenzophenone. asianpubs.orgresearchgate.netresearchgate.net For instance, anilines can be protected as acetanilides by reaction with acetic anhydride. researchgate.net The resulting acetanilide (B955) can then undergo Friedel-Crafts benzoylation. researchgate.net The choice of catalyst is crucial, with copper triflate showing promise in facilitating this transformation. researchgate.netresearchgate.net

The Schotten-Baumann reaction, traditionally used for the synthesis of amides from amines and acyl chlorides, provides the fundamental principles for the N-acylation step often required in these synthetic sequences. iitk.ac.inbyjus.comwikipedia.orgchemistry-reaction.comlscollege.ac.in This reaction is typically carried out in a two-phase system with a base to neutralize the generated acid. wikipedia.org

| Reaction Type | Key Features | Catalyst/Reagents | Challenges |

|---|---|---|---|

| Friedel-Crafts Acylation | Directly forms the C-C bond of the benzophenone (B1666685) core. | Lewis acids (e.g., AlCl3, copper triflate). asianpubs.orgresearchgate.net | Requires N-protection of the aniline to prevent catalyst deactivation. researchgate.net |

| Schotten-Baumann Reaction | Used for the N-acylation (protection) step. | Acyl chloride, base (e.g., NaOH, pyridine). iitk.ac.inbyjus.com | Not a direct route to the benzophenone, but a crucial ancillary reaction. |

Multi-step Preparations from Precursor Molecules (e.g., involving 9-fluorenone (B1672902) or substituted nitrobenzenes)

Multi-step syntheses offer alternative and sometimes more versatile routes to this compound and its derivatives. One such pathway commences with 9-fluorenone. google.com This method involves a four-step sequence: ring-opening of 9-fluorenone, followed by chlorination, amidation, and a rearrangement degradation to yield a 2-phenylaniline derivative. google.com This approach is notable for avoiding the use of expensive catalysts. google.com

Another significant multi-step approach starts from substituted nitrobenzenes. asianpubs.org For example, 2-nitrobenzoyl chloride can undergo a Friedel-Crafts reaction with benzene (B151609) or a substituted benzene. The resulting nitrobenzophenone is then reduced to the corresponding aminobenzophenone. asianpubs.org A drawback of this method is that 2-nitrobenzoyl chlorides are not ideal substrates for Friedel-Crafts reactions due to potential complexation of the nitro group with the catalyst. asianpubs.org

A variation on this theme involves the synthesis from 2-halobenzophenones, where an activated halogen is displaced by ammonia. asianpubs.org Furthermore, 2,1-benzisoxazoles, which can be prepared from nitrobenzene (B124822) derivatives, can be reduced to 2-aminobenzophenones. asianpubs.org

| Starting Material | Key Intermediates | Advantages | Disadvantages |

|---|---|---|---|

| 9-Fluorenone | 2-Phenylbenzoic acid derivative. google.com | Avoids expensive catalysts. google.com | Multiple reaction steps. |

| Substituted Nitrobenzenes | Nitrobenzophenone. asianpubs.org | Utilizes readily available starting materials. | Potential for poor yields in the Friedel-Crafts step. asianpubs.org |

Catalytic Approaches in Synthesis (e.g., Transition Metal Catalysis, Photocatalysis)

Modern synthetic chemistry has seen a surge in the use of catalytic methods, and the synthesis of 2-aminobenzophenones is no exception. Transition metal catalysis, particularly with palladium, has proven effective. rsc.orgdntb.gov.uanih.gov One notable palladium-catalyzed method involves the direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles to furnish o-aminobenzophenones. nih.gov This approach is valued for its compatibility with a wide range of functional groups. nih.gov

Ruthenium catalysts have also been employed for the direct C-H bond acylation of anilines to produce 2-aminobenzophenone structures under mild conditions. dntb.gov.ua In some instances, tert-butyl nitrite (B80452) has been used as a nitrosation reagent and a sustainable oxidant in a palladium(II)-catalyzed decarboxylative acylation of anilines with α-oxocarboxylic acids. rsc.org

While specific examples of photocatalysis in the direct synthesis of this compound are not prominently documented, photocatalysis is a known method for the synthesis of related structures like fluorenones from biarylcarboxylic acids, suggesting its potential applicability in this area. organic-chemistry.org

Derivatization Strategies and Functional Group Interconversions

Once the this compound core is synthesized, it can be further modified to create a diverse library of derivatives. These modifications can be targeted at the aniline moiety, the benzoyl group, or the biphenyl (B1667301) unit.

Modifications of the Aniline Moiety (e.g., further substitutions, nitrogen atom transformations)

The aniline moiety of this compound offers several avenues for derivatization. The amino group can undergo further substitution reactions. For instance, it can be acylated to form amides or alkylated. The aromatic ring of the aniline can also be subjected to electrophilic aromatic substitution reactions, although the directing effects of the amino and benzoyl groups would need to be considered.

Transformations of the nitrogen atom itself are also possible. For example, the amino group can be converted into other nitrogen-containing functional groups. One such transformation is the formation of an azo compound, where the aniline is diazotized and coupled with another aromatic compound. ebi.ac.uk

Transformations of the Benzoyl and Biphenyl Units

The benzoyl group, with its carbonyl functionality, is a prime site for chemical transformations. wikipedia.org The carbonyl group can undergo reduction to a secondary alcohol or can be a site for nucleophilic addition reactions.

The biphenyl unit also presents opportunities for derivatization. Electrophilic substitution reactions can introduce additional functional groups onto either of the phenyl rings. The position of substitution would be influenced by the existing substituents.

Incorporation into Complex Molecular Architectures (e.g., Spirocycles, Heterocycles, Thioureas, Semicarbazides)

The this compound framework, possessing a reactive secondary amine and multiple aromatic rings, serves as a valuable starting point for the synthesis of diverse and complex molecular structures. The inherent functionalities allow for its elaboration into various derivatives, including thioureas, semicarbazides, and a range of heterocyclic and spirocyclic systems.

Thioureas and Semicarbazides: The primary amine group of aniline derivatives is readily converted into thiourea (B124793) and semicarbazide (B1199961) moieties. These transformations are fundamental in synthetic chemistry for creating compounds with potential biological activities. nih.gov

Thioureas: The synthesis of thioureas from an aniline precursor can be achieved through several established methods. A common approach involves the reaction of the amine with carbon disulfide. organic-chemistry.orggoogle.com For instance, a simple condensation between an amine like this compound and carbon disulfide in an aqueous medium can efficiently yield the corresponding symmetrically or unsymmetrically substituted thiourea derivative. organic-chemistry.org Another atom-economical method involves reacting the aniline with an isocyanide in the presence of elemental sulfur. organic-chemistry.org Alternatively, reaction with a suitable isothiocyanate provides a direct route to unsymmetrical thioureas. organic-chemistry.org Novel acyl thioureas have been prepared in one-pot reactions involving an appropriate acid chloride, ammonium (B1175870) thiocyanate, and various amines, resulting in good yields. nih.gov

Semicarbazides: The conversion of the aniline moiety to a semicarbazide can be accomplished by first forming an isocyanate, which is then reacted with hydrazine (B178648). A general synthesis for aryl semicarbazides involves the reaction of an aniline with phenyl chloroformate to produce a phenyl N-aryl carbamate, which is subsequently treated with hydrazine hydrate. researchgate.net The resulting aryl semicarbazide can then be reacted with a carbonyl compound to form semicarbazones. researchgate.net Another strategy involves the direct reaction of substituted benzoyl isocyanates with a suitable hydrazine derivative to form N-benzoyl-N'-substituted semicarbazides. nih.gov

Heterocycles: The phenylbenzoyl-aniline skeleton is a precursor for various nitrogen-containing heterocyclic systems through intramolecular cyclization reactions. Palladium-catalyzed intramolecular C-N bond formation is a powerful tool for constructing such systems. Diphenylamine intermediates, structurally analogous to this compound, can be selectively converted into 5-, 6-, or 7-membered heteroaromatics, including indoles, carbazoles, and dibenzazepines, with the reaction outcome being controlled by the choice of ligand. mit.edu For example, the reaction of 2-alkynylanilines can be tuned to produce 2-(2-aminophenyl)quinolines. researchgate.net These methods highlight the potential to transform derivatives of this compound into complex, fused heterocyclic structures.

Spirocycles: Spirocyclic structures, known for their inherent three-dimensionality, are attractive targets in medicinal chemistry. nih.gov The synthesis of spirocycles from a this compound precursor, while not extensively documented, can be envisioned through strategic functionalization. A general approach to spiro-functionalization involves a Michael-type addition reaction. nih.gov For instance, a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold was synthesized in five steps, demonstrating a viable pathway for creating complex spiro compounds. nih.gov A hypothetical route starting from this compound could involve the introduction of a suitable Michael acceptor onto the aniline ring, followed by an intramolecular cyclization to form the spiro center.

Alternative Synthetic Routes to Related Phenylbenzoyl-Aniline Systems

Beyond the classical approaches, modern organic synthesis offers sophisticated strategies for constructing the core phenylbenzoyl-aniline structure, focusing on efficient bond-forming and ring-forming reactions.

Strategies for Carbon-Nitrogen Bond Formation (e.g., from aryl halides or diazonium salts)

The crucial carbon-nitrogen bond that defines the phenylbenzoyl-aniline system can be formed efficiently using metal-catalyzed cross-coupling reactions. These methods typically involve the coupling of an aryl halide with an amine.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a premier method for C-N bond formation and has been refined to couple even sterically demanding amines with aryl halides under mild conditions. mit.edu This approach could be applied to synthesize this compound by coupling a 2-halo-benzophenone with aniline or by reacting 2-amino-4'-phenylbenzophenone with a halobenzene, using a palladium catalyst and a specialized phosphine (B1218219) ligand. mit.edu

Nickel-Catalyzed Amination: Nickel catalysis presents a cost-effective alternative to palladium. Methods have been developed for forming aryl C-N bonds by reacting an aryl halide with an amine in the presence of a Ni(II) salt catalyst, often activated by light (visible or UV). google.com

Copper-Catalyzed Amination: The Ullmann condensation, a classic copper-catalyzed C-N coupling reaction, has seen significant improvements. Modern protocols use amino acids, such as L-proline or N-methylglycine, as promoters to facilitate the coupling of aryl iodides or bromides with amines at moderate temperatures (60-90 °C). researchgate.net

The table below summarizes representative conditions for these C-N bond-forming reactions.

| Coupling Method | Catalyst | Ligand/Promoter | Base | Solvent | Temperature (°C) | Ref |

| Buchwald-Hartwig | Pd precatalyst | Dialkylbiarylphosphine | NaOt-Bu | Toluene | 110 | mit.edumit.edu |

| Nickel-Photoredox | NiBr₂ | Quinuclidine | - | DMA | RT - 80 | google.com |

| Ullmann-Type | CuI | L-proline | K₂CO₃ | DMSO | 60 - 90 | researchgate.net |

Annulation and Cycloaddition Reactions (e.g., [4+2] Benzannulation)

Annulation and cycloaddition reactions provide powerful and convergent pathways to construct the substituted aniline aromatic core from simpler, often acyclic, precursors.

[4+2] Benzannulation: A one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed based on a benzannulation strategy. beilstein-journals.org This reaction involves a heterocycle-substituted 1,3-diketone, an amine, and acetone. beilstein-journals.orgresearchgate.net The mechanism proceeds through the formation of an enamine from the primary amine and acetone, which then undergoes a nucleophilic addition to the diketone, followed by intramolecular cyclization and dehydration to yield the final aniline product. beilstein-journals.org This methodology offers a versatile route to complex aniline derivatives.

Imine Condensation–Isoaromatization: A recently reported catalyst- and additive-free method synthesizes 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgnih.gov The reaction proceeds smoothly at moderate temperatures (e.g., 60 °C in DME) via a sequential imine condensation followed by an isoaromatization pathway. nih.gov This strategy provides an alternative construction of the aniline core through an amination-aromatization sequence. nih.gov

The following table illustrates the scope of the imine condensation–isoaromatization reaction.

| (E)-2-arylidene-3-cyclohexenone | Primary Amine | Product | Yield (%) | Ref |

| 2a (R¹=4-OMe, R²=H) | Benzylamine (3a) | 4aa | 82 | nih.gov |

| 2p (R¹=H, R²=H) | Benzylamine (3a) | 4pa | 75 | nih.gov |

| 2a (R¹=4-OMe, R²=H) | Cyclohexylmethanamine (3b) | 4ab | 78 | nih.gov |

| 2a (R¹=4-OMe, R²=H) | Furfurylamine (3x) | 4ax | 65 | nih.gov |

Reaction Mechanisms and Mechanistic Investigations

Fundamental Reaction Mechanisms of the Aniline (B41778) Moiety

The aniline portion of the molecule, an amino group attached to a benzene (B151609) ring, dictates a significant part of its reactivity.

The amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. wikipedia.orgchemistrysteps.com This makes the ring more susceptible to attack by electrophiles. wikipedia.org

In the case of 2-(4-Phenylbenzoyl)aniline, the aniline ring is already substituted at the ortho position by the 4-phenylbenzoyl group. Therefore, incoming electrophiles will preferentially attack the positions para and the remaining ortho to the amino group. However, the bulky 4-phenylbenzoyl group can exert steric hindrance, potentially favoring substitution at the less hindered para position.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Strongly Activating | ortho, para |

| -C₆H₅ (Phenyl) | Weakly Activating | ortho, para |

| -COR (Acyl) | Deactivating | meta |

It is important to note that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director due to its positive charge, which withdraws electron density from the ring. Therefore, reaction conditions must be carefully controlled to achieve the desired substitution pattern.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This allows it to react with a variety of electrophiles. The nucleophilicity of the aniline can be influenced by the electronic nature of the substituents on the aromatic ring. In this compound, the benzoyl group is an electron-withdrawing group, which can slightly reduce the nucleophilicity of the amino group compared to unsubstituted aniline.

A key reaction involving the nucleophilicity of the amino group is acylation, which is discussed in detail in the following section. The amino group can also participate in other reactions such as alkylation and diazotization.

Mechanistic Pathways of Acylation Reactions

Acylation of the amino group in this compound is a common transformation, leading to the formation of an amide. This reaction typically proceeds through a nucleophilic acyl substitution mechanism.

Nucleophilic acyl substitution is a two-stage process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. vanderbilt.edu In the acylation of this compound, the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or acid anhydride). youtube.comreddit.com

This attack forms a tetrahedral intermediate. vanderbilt.edu The intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride or carboxylate ion), resulting in the formation of the N-acylated product. masterorganicchemistry.com

The reactivity of the acylating agent plays a significant role in the reaction rate. Acyl chlorides are generally more reactive than acid anhydrides, which are in turn more reactive than esters and amides. vanderbilt.edu

Acylation reactions of anilines are often carried out in the presence of a base. The base can play several roles in the reaction mechanism.

Deprotonation of the Nucleophile: A base can deprotonate the aniline's amino group, increasing its nucleophilicity and facilitating the initial attack on the carbonyl carbon.

Neutralization of Acid Byproduct: When using acyl chlorides as acylating agents, a strong acid (e.g., HCl) is produced as a byproduct. allen.in A base, such as pyridine (B92270) or triethylamine, is added to neutralize this acid, preventing the protonation of the starting aniline and allowing the reaction to proceed to completion. ymerdigital.com

Catalysis by a Second Aniline Molecule: In some cases, a second molecule of the aniline reactant can act as a base, deprotonating the tetrahedral intermediate to facilitate the elimination of the leaving group. rsc.org

The choice of base and reaction conditions can significantly influence the yield and rate of the acylation reaction. For instance, some acylations of anilines have been shown to be catalyzed by carboxylic acids. rsc.org

Radical Reaction Processes and Carbon-Carbon Bond Formation

While ionic reactions are more common for the functional groups present in this compound, radical reactions can also play a role, particularly in the formation of the carbon-carbon bonds within the benzophenone (B1666685) core.

Benzophenones, upon irradiation with UV light, can generate a 1,2-diradical. mdpi.com This reactive species can participate in hydrogen abstraction and subsequent radical recombination to form new carbon-carbon bonds. mdpi.comunipv.it This photochemical property is a key aspect of benzophenone chemistry.

The formation of the C-C bond between the two phenyl rings of the benzophenone moiety in this compound can be envisioned through radical mechanisms, although synthetic routes often employ metal-catalyzed cross-coupling reactions. Free-radical reactions generally proceed through three phases: initiation, propagation, and termination. pharmacy180.com Initiation involves the formation of radicals, often through the homolytic cleavage of a weak bond using heat or light. pharmacy180.com These radicals then propagate the reaction by reacting with other molecules to form new radicals, and the process is terminated when two radicals combine. pharmacy180.com

In the context of synthesizing substituted benzophenones, radical-based carbon-carbon bond formation can be achieved through various methods, including those mediated by tributyltin hydride. libretexts.org These reactions typically involve the generation of a carbon-centered radical that can then add to an aromatic ring. libretexts.org

Photocatalytic Mechanisms

Visible-light photocatalysis provides a mild and efficient platform for initiating reactions involving aniline derivatives, which are excellent electron donors. These mechanisms are typically initiated by photoinduced electron transfer and lead to various light-mediated bond activations.

Photoinduced electron transfer (PET) is a fundamental process in the photocatalytic reactions of aniline derivatives. nih.govresearchgate.netacs.orgfigshare.com In a typical cycle, a photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light to reach a long-lived excited state. This excited state is both a stronger oxidant and a stronger reductant than the ground state. Given the electron-rich nature of the aniline moiety, it can donate an electron to the excited photocatalyst.

This single-electron transfer (SET) event results in the formation of an aniline radical cation and the reduced form of the photocatalyst. The feasibility of the PET process is often confirmed by calculating the free energy change (ΔGet), which is negative for thermodynamically favorable reactions. nih.govresearchgate.netfigshare.com The generation of the radical cation intermediate can be experimentally verified using techniques such as nanosecond laser flash photolysis. nih.govresearchgate.netacs.orgfigshare.com The efficiency of PET can be hindered by rapid back-electron transfer (BET), but this can be minimized, for example, by using additives that accelerate subsequent reaction steps. nih.gov

Once the aniline radical cation is formed via PET, it can undergo a variety of transformations, leading to the activation and formation of new chemical bonds. The cleavage of C–N bonds in amine derivatives using visible-light photocatalysis has emerged as a valuable synthetic strategy due to its mild reaction conditions and unique selectivity. rsc.orgrsc.org The process can be initiated by the excitation of a substrate, leading to homolytic C–N bond cleavage. acs.org

Conversely, light-mediated C–N bond formation is also a prominent reaction pathway. For instance, a nitrogen radical cation generated from a styryl aniline can undergo an electrophilic addition to a tethered olefin, initiating a cascade that results in the formation of N-arylindoles under mild aerobic conditions. nih.gov While specific examples of light-mediated C–S bond formation for this compound are less common, the radical intermediates generated in these photocatalytic cycles are versatile and can, in principle, be trapped by sulfur-based nucleophiles or radical precursors to forge new C–S bonds.

Advanced Mechanistic Investigations (e.g., Isotopic Labeling Studies, Kinetic Analysis)

To gain deeper insight into the complex mechanisms governing the reactions of this compound and related compounds, advanced investigative techniques are employed.

Isotopic labeling is a powerful technique for elucidating reaction pathways by tracing the fate of atoms throughout a transformation. creative-proteomics.com By substituting an atom, such as hydrogen with deuterium (B1214612) or carbon-12 with carbon-13, at a specific position in a reactant, its position in the products and intermediates can be tracked. This method, often combined with mass spectrometry or NMR spectroscopy, provides definitive evidence for proposed mechanisms, such as confirming the involvement of specific C-H bonds or ruling out alternative pathways. acs.org For example, isotopic labeling has been used to clarify reaction mechanisms in protein NMR applications and drug metabolism studies, which often involve radical intermediates and complex rearrangements similar to those encountered in synthetic organic chemistry. acs.orgnih.gov

Table 2: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| TEMPO |

| N-aryl alkynamides |

| N-arylpropiolamides |

| Styryl aniline |

Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 2-Aminobenzophenone (B122507) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 2-Aminobenzophenone displays distinct signals for the aromatic and amine protons. The amino group (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The protons on the two aromatic rings resonate in the downfield region, typically between 6.6 and 7.8 ppm, with their exact shifts and coupling patterns dictated by their positions relative to the amino and benzoyl groups.

The electron-donating amino group causes an upfield shift (to lower ppm values) for the protons on its own ring, particularly the ortho and para protons, due to increased electron density. chemistryviews.org Conversely, the electron-withdrawing carbonyl group deshields the protons on both rings, shifting their signals downfield. The interplay of these effects results in a complex but interpretable pattern of multiplets. The conformation of the molecule, specifically the twist between the two phenyl rings, also influences the chemical shifts.

Table 1: Representative ¹H NMR Data for 2-Aminobenzophenone

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic Protons | 7.80 - 6.60 | Multiplet (m) | - |

| Amine Protons (-NH₂) | ~6.15 | Broad Singlet (br s) | - |

Note: Specific chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in 2-Aminobenzophenone. The carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield shift, typically around 196-198 ppm. The aromatic carbons resonate in the range of approximately 115 to 151 ppm. The carbon atom attached to the amino group (C-NH₂) is shifted upfield relative to the other aromatic carbons due to the shielding effect of the nitrogen atom.

Table 2: Typical ¹³C NMR Chemical Shifts for 2-Aminobenzophenone

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C=O (Ketone) | ~197.5 |

| Aromatic C (quaternary) | 151.0, 138.1, 134.9 |

| Aromatic C-H | 132.9, 131.5, 129.5, 118.4, 116.6, 116.1 |

Note: Values are approximate and can vary with solvent and experimental conditions. chemicalbook.comhmdb.ca

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the key functional groups within the 2-Aminobenzophenone molecule. chemicalbook.comnist.govresearchgate.net

The IR spectrum prominently features strong absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. youtube.com Another key absorption is the strong C=O stretching band of the ketone group, which is observed around 1620-1660 cm⁻¹. libretexts.org The position of this band is influenced by conjugation with the aromatic rings. Other characteristic bands include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and various C=C stretching vibrations within the aromatic rings (1400-1600 cm⁻¹).

Raman spectroscopy provides complementary information. While the polar C=O and N-H groups give strong IR signals, the less polar aromatic ring vibrations often produce strong signals in the Raman spectrum, aiding in a complete vibrational assignment.

Table 3: Key Infrared (IR) Absorption Bands for 2-Aminobenzophenone

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3480 - 3320 | Medium - Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium - Weak |

| C=O Stretch (ketone) | ~1625 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium - Strong |

| C-N Stretch | 1340 - 1250 | Medium |

Source: Data compiled from NIST Chemistry WebBook and other spectroscopic databases. nist.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of 2-Aminobenzophenone and provides valuable structural information through the analysis of its fragmentation patterns. nist.govnist.gov The molecular ion peak (M⁺) for C₁₃H₁₁NO is observed at a mass-to-charge ratio (m/z) of 197.

The fragmentation of aromatic ketones is often driven by cleavage of the bonds adjacent to the carbonyl group (α-cleavage). chemguide.co.ukmiamioh.edu For 2-Aminobenzophenone, the primary fragmentation pathways include:

Loss of the phenyl group (C₆H₅•): This leads to the formation of the 2-aminobenzoyl cation at m/z 120.

Loss of the 2-aminophenyl group (C₆H₄NH₂•): This results in the formation of the benzoyl cation at m/z 105.

Loss of carbon monoxide (CO): Cleavage of the molecular ion can also involve the loss of a neutral CO molecule, followed by further fragmentation.

The presence of the nitrogen atom dictates that the molecular ion peak will have an odd mass, consistent with the Nitrogen Rule. libretexts.org

Table 4: Major Fragment Ions in the Mass Spectrum of 2-Aminobenzophenone

| m/z | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 197 | [C₁₃H₁₁NO]⁺ (Molecular Ion) | - |

| 168/169 | [M - CO/CHO]⁺ | CO / CHO |

| 120 | [C₇H₆NO]⁺ | C₆H₅• |

| 105 | [C₇H₅O]⁺ | C₆H₆N• |

| 77 | [C₆H₅]⁺ | C₇H₆NO• |

Source: Data derived from the NIST Mass Spectrometry Data Center. nist.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography provides the most definitive information about the three-dimensional structure of 2-Aminobenzophenone in the solid state, including precise bond lengths, bond angles, and conformational details. rsc.orgnih.gov

Studies have shown that crystals of 2-Aminobenzophenone are monoclinic. rsc.org The solid-state structure reveals significant twisting between the two phenyl rings, with a dihedral angle that prevents the molecule from being planar. This non-planar conformation is a result of steric hindrance between the ortho-hydrogens of the unsubstituted phenyl ring and the amino-substituted ring.

Table 5: Selected Crystallographic Data for 2-Aminobenzophenone

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.247 |

| b (Å) | 10.985 |

| c (Å) | 9.113 |

| β (°) | 99.03 |

| Z (molecules per unit cell) | 4 |

Source: Journal of the Chemical Society, Perkin Transactions 2. rsc.org

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2-(4-Phenylbenzoyl)aniline is governed by the interplay of its constituent aromatic rings and functional groups. Computational methods like Density Functional Theory (DFT) are powerful tools for elucidating these properties. researchgate.net

Molecular orbital (MO) theory provides a detailed picture of the electron distribution. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key to understanding electronic transitions and chemical reactivity.

HOMO: In a molecule like this compound, the HOMO is expected to have significant contributions from the electron-rich aminophenyl ring and the nitrogen lone pair. Its energy level is a proxy for the molecule's ability to donate electrons.

LUMO: The LUMO is likely to be localized primarily on the electron-deficient benzophenone (B1666685) moiety, specifically the carbonyl group and its adjacent phenyl rings. Its energy level relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity and a red-shift in the UV-Visible absorption spectrum. researchgate.net

Quantum chemical calculations, typically using DFT with a basis set such as 6-311++G(d,p), can provide precise values for these electronic parameters. researchgate.net

| Electron Affinity | 1.5 eV | Energy released when an electron is added |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic ketones and anilines. Actual values would require specific DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govatlantis-press.com For derivatives of this compound, these models could be invaluable for predicting properties like receptor binding affinity, toxicity, or lipophilicity without the need for exhaustive synthesis and testing. researchgate.net

A typical QSAR/QSPR study involves:

Dataset Assembly: A series of this compound derivatives with varying substituents on the phenyl rings would be synthesized and their biological activity or property of interest measured.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated using software. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the observed activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Analysis of this compound Derivatives

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electron distribution, reactivity, polarity |

| Steric / Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, shape, and branching of the molecule |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity and membrane permeability |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Stability and spontaneity of processes |

For instance, a QSAR model for a set of hypothetical this compound derivatives acting as enzyme inhibitors might reveal that high activity is correlated with an electron-donating substituent on the aniline (B41778) ring and a sterically compact, hydrophobic group on the terminal phenyl ring.

Reaction Pathway and Transition State Calculations

Computational chemistry can be used to model the mechanism of chemical reactions, providing insights that are difficult to obtain experimentally. For this compound, this could involve studying its synthesis, such as a Friedel-Crafts acylation or a Suzuki coupling followed by amination, or its potential metabolic pathways.

By calculating the potential energy surface (PES) for a proposed reaction, chemists can identify the most likely pathway. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the minimum energy path, and its energy relative to the reactants determines the activation energy and thus the reaction rate.

Methods like DFT are employed to optimize the geometries of these stationary points and calculate their energies. Advanced techniques such as the Nudged Elastic Band (NEB) or Quadratic Synchronous Transit (QST) are used to locate the precise structure of the transition state. The vibrational frequencies are also calculated; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties. The molecule possesses several rotatable single bonds, leading to a variety of possible conformations. The key dihedral angles include those between the aniline ring and the carbonyl group, and between the two phenyl rings of the biphenyl (B1667301) moiety.

Conformational Analysis: This involves systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation. This allows for the identification of the lowest-energy (most stable) conformers and the energy barriers between them. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Defining the Angle (Hypothetical Numbering) | Description |

|---|---|---|

| τ1 | C(aniline)-C(aniline)-C(carbonyl)-O(carbonyl) | Rotation of the aniline ring relative to the carbonyl plane |

| τ2 | C(aniline)-C(carbonyl)-C(phenyl)-C(phenyl) | Rotation of the central benzoyl ring |

| τ3 | C(carbonyl)-C(phenyl)-C(phenyl)-C(phenyl) | Torsion angle of the biphenyl linkage |

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various types of spectra, which can be invaluable for interpreting experimental data and confirming molecular structures.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a full set of vibrational modes can be obtained. These predicted frequencies are often systematically scaled to correct for approximations in the theory and anharmonicity, allowing for direct comparison with experimental IR and Raman spectra. This can help assign specific peaks to the vibrations of functional groups, such as the C=O stretch of the ketone, the N-H stretches of the amine, and the C-C stretching modes of the aromatic rings. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts that, when compared to experimental values, can help confirm the assigned structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic excitations. This allows for the prediction of the absorption wavelengths (λmax) in the UV-Visible spectrum, corresponding to transitions from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO).

Validation of these computational predictions against experimentally obtained spectra is a crucial step. A strong correlation between the predicted and measured spectra provides confidence in both the structural assignment and the computational model used.

Future Research Directions and Unaddressed Challenges

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of 2-aminobenzophenones, including 2-(4-phenylbenzoyl)aniline, has traditionally relied on methods like the Friedel-Crafts acylation, which often involve harsh conditions and the use of stoichiometric amounts of catalysts like aluminum chloride, leading to significant waste generation. rsc.orgwum.edu.pl Modern chemistry is increasingly focused on developing "green" and sustainable alternatives that are more efficient, less hazardous, and have a smaller environmental footprint. ijnc.ir

Future research will undoubtedly prioritize the development of novel synthetic routes that align with the principles of green chemistry. ijnc.ir This includes the exploration of one-pot cascade reactions that combine multiple synthetic steps into a single, efficient process, thereby reducing solvent usage and purification needs. acs.orgacs.org The use of microwave irradiation as an energy-efficient heating method has already shown promise in accelerating reactions and improving yields for related compounds. jetir.orgnih.gov Further investigation into catalyst-free multicomponent reactions, where three or more starting materials combine in a single step with high atom economy, represents a particularly exciting avenue. acs.org

A significant challenge lies in replacing traditional, often toxic, solvents and corrosive reagents with more benign alternatives. ijnc.irjetir.org Research into using water as a reaction medium or employing deep eutectic solvents is gaining traction. ijnc.irmdpi.com Moreover, the development of robust, recyclable heterogeneous catalysts could offer a sustainable alternative to the homogeneous catalysts currently in use. ijnc.ir

| Synthetic Method | Description | Key Advantages | Relevant Research |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. | Reduced reaction times, increased yields, enhanced energy efficiency. | jetir.orgnih.gov |

| One-Pot Cascade Reactions | Multiple sequential reactions occur in a single reactor without isolating intermediates. | Increased efficiency, reduced solvent waste, operational simplicity. | acs.orgacs.org |

| Palladium-Catalyzed Acylation | Employs a palladium catalyst for the ortho-acylation of anilines. | High regioselectivity, mild reaction conditions, broad substrate scope. | nih.govacs.org |

| Green Catalysis | Uses environmentally benign catalysts, such as diacetoxyiodo-benzene as an alternative to AlCl₃. | Reduced hazardous waste, stable and non-hazardous reagents. | jetir.org |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form the final product. | High atom economy, convergence, and efficiency. acs.org | acs.org |

| Sustainable Solvents | Use of environmentally friendly solvents like water or deep eutectic solvents (DES). | Reduced toxicity and environmental impact. | ijnc.irmdpi.com |

Exploration of Novel Reactivity and Unprecedented Transformations

While this compound is a known building block, its full reactive potential is far from exhausted. rsc.org Future research will focus on uncovering novel reactivity and developing unprecedented transformations to create molecules of greater complexity and value. A major area of exploration is the transition-metal-catalyzed C-H functionalization. nih.gov This strategy allows for the direct modification of C-H bonds, offering a more atom-economical and efficient route to complex derivatives compared to traditional methods that require pre-functionalized starting materials. whiterose.ac.uk For instance, palladium-catalyzed decarboxylative acylation has emerged as a powerful tool for creating ortho-acylated anilines under mild conditions. nih.govacs.org

Another promising frontier is the use of visible-light photoredox catalysis. rsc.org This approach harnesses light energy to drive chemical reactions, enabling transformations that are often difficult to achieve with conventional thermal methods. ijnc.irrsc.org Research could explore the decarboxylative cyclization of derivatives of this compound to construct novel polycyclic or spirocyclic systems. rsc.org The development of tunable syntheses, where reaction conditions can be subtly altered to favor different products from the same set of starting materials, also represents a significant challenge and opportunity. acs.orgacs.org For example, the use of specific reagents like TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) has been shown to direct the outcome of cascade reactions involving related scaffolds. acs.org

Advanced Computational Tools for Rational Design and Prediction

The integration of advanced computational tools is set to revolutionize the way derivatives of this compound are designed and optimized. The traditional trial-and-error approach to synthesis and screening is time-consuming and expensive. Computational chemistry offers a powerful alternative for the rational design of new molecules with desired properties. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling, which uses statistical methods to correlate chemical structure with biological activity, is a key area of future development. scielo.br Machine learning algorithms, such as Artificial Neural Networks (ANN), have shown high accuracy in predicting the biological potential of benzophenone (B1666685) derivatives, helping to prioritize which compounds to synthesize and test. scielo.br These predictive models can significantly streamline the discovery of new therapeutic agents. scielo.br

Molecular docking is another critical tool, allowing researchers to simulate the interaction between a molecule like a this compound derivative and a biological target, such as an enzyme or a protein receptor. researchgate.netresearchgate.net These simulations provide insights into the binding mode and affinity, which is crucial for designing more potent and selective inhibitors. mdpi.comresearchgate.net The challenge remains in improving the accuracy of these predictive models and expanding their applicability to a wider range of biological targets and properties.

| Computational Tool | Application for this compound Derivatives | Objective | Relevant Research |

| QSAR & Machine Learning | Predicting biological activity (e.g., antileishmanial, anticancer) based on molecular structure. | To screen virtual libraries and prioritize synthesis of the most promising candidates. | scielo.br |

| Molecular Docking | Simulating the binding of derivatives to target proteins (e.g., DNA, enzymes). | To understand the mechanism of action and guide the design of more potent inhibitors. | mdpi.comresearchgate.netresearchgate.net |

| Density Functional Theory (DFT) | Investigating electronic structure, reaction mechanisms, and stereoselectivity. | To understand and predict reactivity and the properties of different isomers. | acs.org |

| Molecular Hybridization Design | Combining pharmacophoric elements from different known active molecules into a single hybrid structure. | To create new chemical entities with enhanced potency or dual activity. | nih.govacs.org |

Expansion into Emerging Interdisciplinary Fields

The structural backbone of this compound makes it an attractive scaffold for applications beyond its traditional use as a precursor for pharmaceuticals like 1,4-benzodiazepines. wum.edu.plresearchgate.net A significant future direction is its expansion into emerging interdisciplinary fields, bridging chemistry with biology and materials science.

In the field of chemical biology, the 2-aminobenzophenone (B122507) core could be incorporated into novel therapeutic modalities. One such area is the development of Proteolysis Targeting Chimeras (PROTACs). uni-muenchen.de PROTACs are bifunctional molecules that induce the degradation of specific target proteins; the this compound scaffold could be functionalized to serve as a ligand for a target protein or an E3 ligase recruiter in such a system. uni-muenchen.de

In materials science, the rigid, aromatic structure of this compound makes it a candidate for the synthesis of functional materials. Its derivatives could be explored as building blocks for polycyclic aromatic hydrocarbons (PAHs) or functional polymers with specific optical or electronic properties. researchgate.net Photochemical reactions, for instance, could be used to cyclize derivatives into larger, extended aromatic systems for potential use in organic electronics. researchgate.net Furthermore, its role as a synthon could be leveraged in the creation of novel agrochemicals or specialized dyes, areas that remain largely unexplored. The versatility of this compound ensures that its future applications will be diverse and impactful across multiple scientific disciplines. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2-(4-Phenylbenzoyl)aniline, and how are intermediates purified?

The synthesis typically involves coupling reactions between substituted anilines and biphenyl carbonyl precursors. For example, intermediates like 2,6-dimethylaniline are reacted under controlled conditions with biphenyl derivatives, followed by purification via column chromatography or recrystallization to remove unreacted starting materials and by-products . Reaction solvents (e.g., 1,2-dichloroethane) and catalysts (e.g., sodium triacetoxyborohydride) are critical for achieving high yields .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the amine and aromatic proton environments. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like the benzoyl C=O stretch (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves molecular geometry and hydrogen-bonding interactions, as demonstrated in structurally similar compounds .

Q. What safety protocols are recommended for handling this compound derivatives?

Due to potential toxicity, use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact. Waste disposal should follow institutional guidelines for aromatic amines. Stability tests under varying pH and temperature conditions are advised to prevent decomposition .

Q. How is the solubility of this compound assessed for reaction optimization?

Test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., toluene). Solubility data guide solvent selection for reactions and crystallization. For example, methanol/water mixtures are effective for recrystallizing aromatic amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Systematic variation of parameters is key:

- Temperature: Elevated temperatures (e.g., 80–100°C) accelerate coupling but may increase side products.

- Catalyst loading: Sodium triacetoxyborohydride (1.4 equivalents) improves reductive amination efficiency .

- Solvent polarity: Low-polarity solvents reduce by-product formation in biphenyl systems . Design of Experiments (DoE) software can model interactions between variables to identify optimal conditions.

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

Cross-validate findings using multiple techniques:

Q. How is single-crystal X-ray diffraction applied to analyze this compound derivatives?

Crystals are grown via slow evaporation or diffusion methods. Data collection at synchrotron facilities (λ = 0.7749 Å) resolves fine structural details, such as hydrogen bonding (N–H⋯O) and torsion angles. Orthorhombic space groups (e.g., Pna21) with unit cell parameters (a = 15.061 Å, b = 21.992 Å) are common in biphenyl amines . Refinement software (e.g., SHELXL) models thermal displacement parameters and validates bond lengths/angles against databases .

Q. What experimental designs evaluate the biological activity of this compound analogs?

- Antibacterial assays: Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli).

- Structure-Activity Relationship (SAR): Modify substituents (e.g., halogenation at the phenyl ring) to assess impact on activity.

- Cytotoxicity screening: Use mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations model solvent effects on reaction pathways. Software like Gaussian or ORCA is used for energy minimization and transition-state analysis .

Q. What methods characterize the thermal stability of this compound in materials science applications?

Thermogravimetric Analysis (TGA) measures decomposition temperatures (typically >250°C for biphenyl amines). Differential Scanning Calorimetry (DSC) identifies phase transitions. Stability under UV exposure is tested via accelerated aging studies with IR monitoring of degradation products .

Methodological Notes

- Data Tables: Include reaction yield vs. solvent polarity tables or crystallographic parameters (e.g., unit cell dimensions) for reproducibility.

- Contradiction Management: Address discrepancies in spectral data by cross-referencing multiple sources and validating with synthetic replicates.

- Advanced Instrumentation: Synchrotrons (e.g., ALS Beamline 11.3.1) enable high-resolution crystallography for complex structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.